Domitroban calcium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H56CaN2O10S2 |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
calcium;(Z)-7-[(1S,2S,3S,4R)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;dihydrate |
InChI |
InChI=1S/2C20H27NO4S.Ca.2H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;2*1H2/q;;+2;;/p-2/b2*6-1-;;;/t2*15-,16+,18-,20-;;;/m00.../s1 |
InChI Key |
BBBPSXNDBIUDML-MOKLLKFSSA-L |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@@H]2[C@@H]([C@H]([C@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.[Ca+2] |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.[Ca+2] |
Synonyms |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization of Domitroban Calcium Hydrate
Retrosynthetic Analysis of the Bicyclo[2.2.1]heptane Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For Domitroban (B54910), the key structural feature is the bicyclo[2.2.1]heptane ring system. A logical retrosynthetic disconnection of the Domitroban molecule reveals the primary precursors. The heptenoic acid side chain can be disconnected via a Wittig reaction, leading back to an aldehyde. The phenylsulfonamido group can be traced back to an amine, which in turn can be derived from a carboxylic acid via a Curtius rearrangement. This leaves the core bicyclo[2.2.1]heptane dicarboxylic acid derivative as the key building block. This core can be envisioned to arise from a Diels-Alder reaction, a powerful method for forming six-membered rings and bicyclic systems. nih.gov
Classical Synthetic Pathways for Domitroban Precursors
Several classical synthetic routes have been established to access the crucial precursors of Domitroban. These pathways often involve the strategic manipulation of functional groups on the bicyclo[2.2.1]heptane skeleton.
Multi-Step Synthesis through Bicyclo[2.2.1]heptan-2-one Intermediates
One established route commences with bicyclo[2.2.1]heptan-2-one. drugfuture.com Alkylation of this ketone with allyl bromide provides exo-3-allylbicyclo[2.2.1]heptan-2-one. drugfuture.com This intermediate is then converted to the corresponding oxime, which upon reduction with a reducing agent like lithium aluminum hydride, yields 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine. drugfuture.com The resulting amine is then acylated, for instance with benzyloxycarbonyl chloride, to protect the amino group. drugfuture.com Subsequent transformations of the allyl group and further functional group manipulations lead to the desired Domitroban precursor.
Routes involving Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Anhydride (B1165640)
A prominent synthetic strategy utilizes bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid anhydride as a key starting material. drugfuture.com This anhydride can undergo condensation with a chiral auxiliary, such as (R)-hydroxy-2-phenylacetic acid benzyl (B1604629) ester, to form an unsaturated hemiester. drugfuture.com Catalytic hydrogenation of this intermediate saturates the double bond, yielding the corresponding saturated hemiester. drugfuture.com Trans-esterification followed by amidation and subsequent hydrolysis provides a carbamoyl-substituted bicyclo[2.2.1]heptane-2-carboxylic acid. drugfuture.com A degradation reaction, such as a Hofmann or Curtius rearrangement, converts the carbamoyl (B1232498) group into an amine, which is then acylated with benzenesulfonyl chloride. drugfuture.com The carboxylic acid is then reduced to an alcohol, which is subsequently oxidized to an aldehyde. drugfuture.com This aldehyde serves as a key intermediate for the introduction of the heptenoic acid side chain via a Wittig reaction. drugfuture.com
Stereoselective Synthesis Methodologies
The stereochemistry of Domitroban is critical for its biological activity. Therefore, stereoselective synthesis methodologies are paramount. nih.govscielo.brrsc.orgchemistryviews.org Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can establish the desired stereochemistry in the bicyclo[2.2.1]heptane core from the outset. For instance, a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and a dienophile attached to a chiral auxiliary can afford a stereochemically defined bicyclic adduct. drugfuture.com Subsequent removal of the auxiliary and functional group transformations preserve the stereochemical integrity, leading to the enantiomerically pure Domitroban precursor. Another approach involves the use of chiral resolving agents to separate racemic mixtures of key intermediates.
Formation of the Calcium Salt and Hydrate (B1144303) Form
The final step in the synthesis of Domitroban calcium hydrate involves the formation of the calcium salt and its subsequent hydration. The free acid form of Domitroban, (+)-[1R,2S(5Z),3S,4S]-7-[3-(phenylsulfonamido)bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is treated with a suitable calcium source, such as calcium chloride (CaCl2), in an aqueous medium. drugfuture.comwikipedia.org This results in the precipitation of the calcium salt. drugfuture.com
The formation of the hydrate occurs as water molecules from the solvent become incorporated into the crystal lattice of the salt. britannica.com The stoichiometry of the hydrate, meaning the number of water molecules per formula unit of the salt, can be controlled by the crystallization conditions, such as temperature and solvent composition. nist.govmdpi.com The resulting this compound is a crystalline solid. britannica.com
Isotopic Labeling Strategies for Research Applications
Isotopic labeling is a crucial tool in pharmaceutical research, enabling studies on metabolism, pharmacokinetics, and mechanism of action. jpt.comnih.govresearchgate.net For Domitroban, isotopic labels can be introduced at various positions within the molecule.
One common strategy involves the use of isotopically labeled precursors in the synthesis. For example, [14C]- or [3H]-labeled versions of key starting materials can be incorporated into the synthetic sequence. drugfuture.com A specific example is the synthesis of [14C]- and [3H]-labelled (+)-[1R-[1alpha,2alpha(Z),3beta,4alpha]]-7-[3-[(phenylsulfonyl)amino] bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid and its calcium salt. drugfuture.com This allows for the tracking of the drug and its metabolites in biological systems. Stable isotopes, such as deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N), are also widely used. jpt.comnih.gov These can be introduced through the use of labeled reagents, such as deuterated solvents or 13C-labeled building blocks, at specific synthetic steps. The choice of isotope and labeling position depends on the specific research question being addressed. nih.gov
Synthesis of [14C]- and [3H]-Labeled Domitroban Precursors
The synthesis of radiolabeled domitroban, specifically for use in metabolic and pharmacokinetic studies, involves the introduction of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the molecular structure. Research has detailed a synthetic pathway to produce (+)-[1R-[1α,2α(Z),3β,4α]]-7-[3-[(phenylsulfonyl)amino] bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, the active component of domitroban, with either a ¹⁴C or ³H label. drugfuture.com
A key step in this synthesis is the condensation of a 3-amino derivative with a radiolabeled benzenesulfonyl chloride. drugfuture.com The synthesis begins with the deprotection of (1R,2S,3S,4S)-7-[3-(benzyloxycarbonylamino)bicyclo[2.2.1]heptan-2-yl]-5(Z)-heptenoic acid methyl ester using trifluoroacetic acid. This step removes the benzyloxycarbonyl protecting group to yield the corresponding 3-amino derivative. drugfuture.com
This amino intermediate is then acylated with either [¹⁴C]- or [³H]-labeled benzenesulfonyl chloride. drugfuture.com This reaction introduces the radiolabeled phenylsulfonyl group, forming the radiolabeled sulfonamide ester. The final step involves the hydrolysis of this ester with sodium hydroxide (B78521) to yield the free carboxylic acid, the radiolabeled form of the domitroban parent acid. drugfuture.com This acid is then converted to its calcium salt, this compound, by treatment of the sodium salt with calcium chloride in a methanol-water solution. drugfuture.com
Table 1: Key Intermediates in the Synthesis of Radiolabeled Domitroban
| Compound Name | Role in Synthesis |
| (1R,2S,3S,4S)-7-[3-(benzyloxycarbonylamino)bicyclo[2.2.1]heptan-2-yl]-5(Z)-heptenoic acid methyl ester | Protected amine precursor |
| 3-amino derivative | Intermediate for radiolabeling |
| [¹⁴C]- or [³H]-radiolabeled benzenesulfonyl chloride | Radiolabeling agent |
| Radiolabeled sulfonamide ester | Product of radiolabeling step |
| (+)-[1R-[1α,2α(Z),3β,4α]]-7-[3-[(phenylsulfonyl)amino] bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | Final radiolabeled active compound |
Methodological Considerations for Radiolabeled Compound Synthesis
The synthesis of radiolabeled compounds like domitroban for use in drug metabolism and pharmacokinetic studies requires careful methodological considerations to ensure the label is stable and accurately traces the fate of the drug in biological systems. nih.gov
Choice and Position of Radiolabel: The selection of the isotope (¹⁴C or ³H) and its position within the molecule are critical. Carbon-14 is often preferred for its long half-life and the stability of the C-C and C-H bonds, which minimizes the risk of the label being lost through metabolic processes. selcia.com Tritium (³H) offers the advantage of higher specific activity, which can be beneficial for receptor binding assays where high sensitivity is needed. nih.gov The label should be placed in a metabolically stable position of the molecule to ensure that the radioactivity continues to represent the drug and its metabolites throughout the study. nih.gov In the case of domitroban, labeling the benzenesulfonyl group is a strategic choice as this part of the molecule is expected to be relatively stable.
Characterization and Stability: The final radiolabeled product must be thoroughly characterized to confirm its identity, radiochemical purity, and specific activity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with radiometric detection, are used for this purpose. uochb.cz The stability of the radiolabeled compound under storage and experimental conditions must also be assessed to ensure the integrity of the tracer. thno.org
Molecular and Cellular Pharmacology of Domitroban Calcium Hydrate
Enzyme Inhibition Studies (e.g., Thromboxane (B8750289) Synthase, if applicable)
Domitroban (B54910) calcium hydrate's primary mechanism of action is not as a direct inhibitor of thromboxane synthase; rather, it functions as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. cymitquimica.comepo.orggoogle.comgoogle.com.na This distinction is critical to understanding its pharmacological profile. Thromboxane synthase is the enzyme responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2. pharmacologyeducation.orgwikipedia.org While inhibitors of this enzyme do exist and represent one therapeutic strategy to reduce the effects of TXA2, Domitroban operates downstream by blocking the receptor where TXA2 and its precursor PGH2 exert their effects. pharmacologyeducation.orgnih.gov
The interaction of Domitroban with the thromboxane receptor (TP receptor) prevents the physiological and pathological actions of TXA2, which include platelet activation and aggregation, as well as vasoconstriction. nih.govnih.gov By blocking the TP receptor, Domitroban effectively antagonizes the entire cascade of events that would normally be initiated by TXA2 binding. This includes processes such as the increase in intracellular calcium concentrations that lead to smooth muscle contraction. nih.govnih.gov
Research has focused on characterizing Domitroban as a thromboxane A2 receptor antagonist, and it is often cited as a classic example of this class of drugs. epo.orggoogle.comgoogle.com.na The therapeutic potential of TP receptor antagonists like Domitroban is considered significant, in some cases potentially more effective than drugs that only inhibit thromboxane synthase. wikipedia.org This is because thromboxane synthase inhibitors can lead to an accumulation of PGH2, which can itself act as an agonist at the TP receptor. pharmacologyeducation.org By blocking the receptor, Domitroban circumvents this issue.
Given that Domitroban's established role is as a receptor antagonist, extensive studies detailing its direct inhibitory effect on the thromboxane synthase enzyme are not its defining characteristic. The pharmacological data consistently points towards its high affinity and selectivity for the TP receptor.
Table of Research Findings on Thromboxane A2 Pathway Modulation
| Compound/Drug Class | Primary Mechanism of Action | Effect on Thromboxane A2 (TXA2) Pathway | Reference |
| Domitroban calcium hydrate (B1144303) | Thromboxane A2 (TP) receptor antagonist | Blocks the binding of TXA2 and PGH2 to the TP receptor, preventing downstream signaling. | cymitquimica.comepo.orggoogle.comgoogle.com.na |
| Thromboxane Synthase Inhibitors (e.g., Ozagrel) | Inhibition of thromboxane synthase enzyme | Prevents the synthesis of TXA2 from PGH2. | epo.orgnih.gov |
| Aspirin | Cyclooxygenase (COX) inhibitor | Reduces the production of PGH2, the precursor for TXA2. | nih.gov |
Structure Activity Relationships Sar and Molecular Design
Bicyclo[2.2.1]heptane Scaffold Modifications and Pharmacological Impact
The rigid bicyclo[2.2.1]heptane framework serves as a crucial anchor for orienting the pharmacophoric elements necessary for high-affinity binding to the TXA2 receptor. Research into related 7-oxabicyclo[2.2.1]heptane derivatives has demonstrated that this scaffold is a common and effective motif in various pharmacologically active molecules. researchgate.net Modifications to this core structure have been explored to enhance potency and selectivity. For instance, the introduction of an oxygen atom to form a 7-oxabicyclo[2.2.1]heptane ring has been a successful strategy in developing potent TXA2 antagonists. nih.govnih.gov
Studies on analogs have shown that substituents on the bicyclo[2.2.1]heptane skeleton itself can significantly influence activity. While some modifications lead to potent inhibitors, others can result in poor to moderate activity, highlighting the sensitivity of the receptor to the topology of this scaffold. researchgate.net The conformationally restricted nature of the bicyclo[2.2.1]heptane system is instrumental in pre-organizing the molecule for optimal interaction with the receptor binding site. researchgate.net
Influence of Sulfonylamino Moiety on Receptor Interaction
The phenylsulfonylamino group is a critical component for the antagonistic activity of Domitroban (B54910). nii.ac.jp This moiety is believed to engage in key hydrogen bonding and other non-covalent interactions within the receptor pocket. The synthesis and evaluation of various 7-oxabicyclo[2.2.1]heptane derivatives bearing a benzenesulfonylamino group have underscored its importance. nih.gov
Side Chain Modifications and Potency/Selectivity Alterations
The two side chains extending from the bicyclo[2.2.1]heptane core play a vital role in fine-tuning the potency and selectivity of Domitroban and its analogs. One side chain typically contains a carboxylic acid group, while the other bears the phenylsulfonylamino moiety. nii.ac.jp
Extensive research on related compounds has demonstrated that the length and substitution pattern of the carboxylic acid-containing side chain are important determinants of antagonistic potency. nih.gov For instance, a propionic acid side chain was identified as optimal in one series of analogs. nih.gov Similarly, modifications to the chain bearing the sulfonylamino group, such as the introduction of different amide substituents, have been shown to be compatible with potent antagonistic activity, allowing for the modulation of properties like lipophilicity. nih.gov The strategic alteration of these side chains has been a key approach in the lead optimization process to achieve desired pharmacological profiles.
| Compound Modification | Observed Impact on Activity | Reference |
| Carboxyl side chain length | Influences antagonistic potency | nih.gov |
| Interphenylene ring substitution | Important factor in determining potency | nih.gov |
| Amide substituents on oxazole (B20620) side chain | Wide range compatible with potent activity | nih.gov |
| Homologation of trans-isomers | IC50 values measured for these derivatives | nih.gov |
Stereochemical Implications for Receptor Binding and Efficacy
The stereochemistry of the bicyclo[2.2.1]heptane scaffold and its substituents is paramount for effective receptor binding and efficacy. Domitroban itself, also known as S-1452, possesses a specific stereochemical configuration: (5Z)-7-[(1R, 2S, 3S, 4S)-3-phenylsulfonylaminobicyclo[2.2.1]hept-2-yl]-5-heptenoate. nii.ac.jpsci-hub.se
Studies on stereoisomers of related 7-oxabicyclo[2.2.1]heptane derivatives have revealed significant differences in their pharmacological activity. nih.gov For example, one trans-isomer exhibited high potency but also a partial agonistic effect, while another isomer was a less active inhibitor but lacked agonism. nih.gov The synthesis and testing of optically active derivatives confirmed that stereochemistry is a critical determinant of both potency and the nature of the pharmacological response (antagonism vs. partial agonism). nih.gov The specific spatial arrangement of the functional groups, dictated by the stereocenters, ensures a precise fit into the chiral binding pocket of the TXA2 receptor.
| Stereoisomer | Pharmacological Profile | Reference |
| trans-isomer 23 | High potency, partial agonistic effect | nih.gov |
| Isomer 11 | Less active inhibitor, no partial agonism | nih.gov |
| (-)-11 | Optically active derivative with measured IC50 | nih.gov |
| (+)-23 | Optically active derivative with measured IC50 | nih.gov |
Computational Chemistry and Molecular Modeling Approaches for SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships of compounds like Domitroban. nih.goveco-vector.com These methods allow for the visualization and analysis of ligand-receptor interactions at the atomic level, providing insights that can guide the rational design of new, improved analogs. nih.gov
Techniques such as molecular docking and pharmacophore modeling are routinely used to predict the binding modes of molecules within the receptor's active site. nih.govuneb.br For G-protein-coupled receptors (GPCRs) like the TXA2 receptor, molecular modeling can help to identify key amino acid residues that form the binding cavity and interact with the ligand. u-strasbg.fr By creating 3D models of the receptor and docking potential ligands, researchers can generate hypotheses about the structural basis for antagonist activity. researchgate.net These in silico approaches are crucial for filtering synthetic options and prioritizing compounds for synthesis and biological evaluation, thereby accelerating the lead optimization process. nih.gov
Preclinical Pharmacodynamic Investigations and Mechanistic Studies
In Vitro Models for Antiplatelet Activity Assessment
The antiplatelet effects of Domitroban (B54910) calcium hydrate (B1144303) have been characterized using a variety of in vitro models designed to assess its impact on platelet aggregation and activation.
Domitroban has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists. As a selective TXA2 receptor antagonist, its primary mechanism involves blocking the binding of TXA2 to its receptors on the platelet surface, thereby interfering with a critical pathway in platelet activation and aggregation.
In studies involving healthy volunteers, oral administration of Domitroban (S-1452) showed a persistent inhibitory effect on platelet aggregation stimulated by the TXA2 receptor agonist U-46619 for over six hours, even as the plasma concentration of the drug declined. sci-hub.se This indicates a durable pharmacodynamic effect at the receptor level.
| Agonist | Species | Preparation | Key Findings |
| U-46619 | Human | Platelet-rich plasma | Persistent inhibition for >6 hours post-oral administration. sci-hub.se |
This table is based on available data and will be updated as more specific research findings become available.
Beyond aggregation, the activation state of platelets can be assessed by measuring the expression of specific surface markers. Key markers include P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation, and the activated form of the glycoprotein (B1211001) IIb/IIIa receptor (integrin αIIbβ3), which can be detected by PAC-1 antibody binding. While specific data on Domitroban's modulation of these markers is not extensively detailed in the currently available literature, its mechanism as a TXA2 receptor antagonist strongly suggests it would inhibit the expression of these activation markers by blocking TXA2-mediated signaling pathways that lead to granule secretion and conformational changes in integrins.
In Vitro Studies on Vascular Smooth Muscle Contraction
Thromboxane (B8750289) A2 is a potent vasoconstrictor, and its effects on vascular smooth muscle cells (VSMCs) contribute to its role in various cardiovascular pathologies. Domitroban's antagonistic action on TXA2 receptors on VSMCs has been investigated to understand its potential vasodilatory effects.
In isolated guinea pig lung parenchymal strips, Domitroban (S-1452) exhibited competitive antagonism of the contractile activity induced by the TXA2 mimetic U-46619, with a pA2 value of 8.9. nih.gov This high pA2 value indicates a strong affinity and potent antagonistic activity at the TXA2 receptor on smooth muscle tissue.
| Agonist | Tissue | Species | Key Findings |
| U-46619 | Lung Parenchymal Strips | Guinea Pig | Competitive antagonism with a pA2 value of 8.9. nih.gov |
This table is based on available data and will be updated as more specific research findings become available.
In Vivo Non-Clinical Models of Thromboxane-Related Pathophysiology
To assess the therapeutic potential of Domitroban in a more complex biological system, its effects have been studied in various in vivo animal models that replicate aspects of human diseases involving TXA2.
The role of TXA2 in vascular remodeling, particularly in the context of pulmonary hypertension, is an area of active research. TXA2 can contribute to the proliferation of pulmonary artery smooth muscle cells, a key feature of vascular remodeling in this disease.
In anesthetized guinea pigs, oral administration of Domitroban (S-1452) markedly inhibited bronchoconstriction induced by intravenous injection of various spasmogens, including U-46619, prostaglandin (B15479496) D2 (PGD2), prostaglandin F2 alpha (PGF2α), leukotriene D4 (LTD4), and platelet-activating factor (PAF). nih.gov The ED50 values were 0.006, 0.031, 0.112, 0.033, and 0.115 mg/kg, respectively. nih.gov This demonstrates the potent in vivo activity of Domitroban in antagonizing TXA2-mediated and other inflammatory mediator-induced smooth muscle contraction in the airways, which shares pathophysiological similarities with pulmonary vascular constriction.
| Inducing Agent | Animal Model | Endpoint | ED50 (mg/kg, oral) |
| U-46619 | Anesthetized Guinea Pig | Bronchoconstriction Inhibition | 0.006 nih.gov |
| Prostaglandin D2 | Anesthetized Guinea Pig | Bronchoconstriction Inhibition | 0.031 nih.gov |
| Prostaglandin F2 alpha | Anesthetized Guinea Pig | Bronchoconstriction Inhibition | 0.112 nih.gov |
| Leukotriene D4 | Anesthetized Guinea Pig | Bronchoconstriction Inhibition | 0.033 nih.gov |
| Platelet-Activating Factor | Anesthetized Guinea Pig | Bronchoconstriction Inhibition | 0.115 nih.gov |
This table is based on available data and will be updated as more specific research findings become available.
Organ-Specific Mechanistic Response Assessments
Cardiovascular System:
In preclinical models, Domitroban, also known by its developmental code S-145, has demonstrated significant antagonistic actions on vascular thromboxane A2 receptors. In studies utilizing porcine coronary arteries, S-145 effectively inhibited contractions induced by the TXA2 mimetic U46619. These investigations revealed that while S-145 has a high affinity for both vascular and platelet TXA2 receptors, its inhibitory potency on vascular smooth muscle contraction is notably pronounced.
Furthermore, Domitroban's antiplatelet activity has been well-characterized. It acts as a highly potent and selective antagonist for platelet TXA2 receptors, which has been demonstrated in washed platelets from rats, rabbits, and humans. Domitroban (S-145) effectively suppresses platelet shape change and aggregation induced by collagen and U46619, without affecting aggregation caused by ADP or thrombin. This specificity indicates a targeted mechanism of action on the TXA2 receptor pathway in platelets.
Renal System:
Preclinical evidence suggests a protective role for Domitroban in the renal system. It has been shown to inhibit proteinuria in animal models of kidney injury. nih.gov This effect is likely mediated by the antagonism of TXA2 receptors in the renal vasculature and glomeruli. Thromboxane A2 is known to be a potent vasoconstrictor of renal arteries and can contribute to glomerular injury and increased protein excretion. By blocking these effects, Domitroban may help preserve renal function in certain pathological states.
Respiratory System:
The development of Domitroban was initially pursued for respiratory conditions such as asthma and allergic rhinitis. nih.gov In the respiratory system, TXA2 is a powerful bronchoconstrictor and mediator of airway inflammation. While detailed preclinical studies on the specific respiratory pharmacodynamics of Domitroban are not extensively available in the public domain, its mechanism as a TXA2 receptor antagonist suggests it would counteract TXA2-induced bronchoconstriction and inflammatory processes in the airways.
Comparative Pharmacodynamic Studies with Other Thromboxane Receptor Antagonists
Direct head-to-head preclinical comparative studies detailing the pharmacodynamic profile of Domitroban against other specific thromboxane receptor antagonists such as Seratrodast, Ramatroban, or Daltiniban are not widely available in published literature. However, some insights can be drawn from its characterization alongside other antagonists in broader studies.
In a study comparing the actions of S-145 (Domitroban) with SQ29,548, another well-characterized TXA2 receptor antagonist, on porcine vascular and platelet receptors, S-145 exhibited a binding affinity that was 5 to 8 times higher than that of SQ29,548. Interestingly, despite its higher binding affinity, S-145 was approximately equipotent to SQ29,548 in inhibiting U46619-induced secondary aggregation of pig platelets. In contrast, it was significantly more potent in inhibiting U46619-induced contractions of pig coronary arteries, with an IC50 value 52.5 times lower than that of SQ29,548. This suggests a potential for differential activity in vascular beds compared to platelets.
The table below summarizes the comparative binding affinities of Domitroban (S-145) and another thromboxane receptor antagonist.
| Compound | Target | Species | Assay | Affinity (Ki) |
|---|---|---|---|---|
| Domitroban (S-145) | Thromboxane A2 Receptor | Rat | [3H]-U46619 Binding | 2.5 nM |
| SQ29,548 | Thromboxane A2 Receptor | Pig | [3H]-U46619 Binding | 5-8 fold lower than S-145 |
Research Methodologies in Preclinical Pharmacokinetics of Domitroban Calcium Hydrate
In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK models)
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier. nih.govresearchgate.netfrontiersin.org These cells express various transporter proteins and are considered the gold standard for predicting human oral absorption. researchgate.net In a typical Caco-2 assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, and its appearance on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). A bidirectional assay, measuring both AP to BL and BL to AP transport, can reveal if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is generally indicative of active efflux.
Madin-Darby Canine Kidney (MDCK) cells are another common model, often transfected to express specific human transporters, allowing for the investigation of individual transporter interactions.
For a compound like Domitroban (B54910), which is intended for oral administration, these studies would be crucial to understand its absorption characteristics and the potential impact of efflux transporters on its bioavailability.
Mechanistic Absorption and Distribution Research in Preclinical Models
Detailed mechanistic studies on the absorption and distribution of Domitroban calcium hydrate (B1144303) in preclinical models have not been extensively published. However, such research would typically involve administering the compound to animal models (e.g., rats, dogs) and analyzing its concentration in plasma and various tissues over time.
Absorption studies would aim to elucidate the mechanisms of intestinal transport (passive diffusion, carrier-mediated uptake) and determine the fraction of the dose absorbed. Distribution studies provide information on the extent to which a drug partitions into different tissues from the bloodstream. This is often characterized by the volume of distribution (Vd). For a thromboxane (B8750289) A2 receptor antagonist, understanding its distribution to target tissues, such as platelets and vascular smooth muscle, is of particular interest.
Excretion Pathway Elucidation in Research Systems
For Domitroban calcium hydrate, while specific excretion data is not widely published, such studies would determine the relative contribution of renal and fecal excretion to the elimination of the parent drug and its metabolites. This information is critical for assessing the potential for drug accumulation in patients with renal or hepatic impairment.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Domitroban |
| S-145 |
| bisnor-(+)-S-145 |
| tetranor-(+)-S-145 |
| dihydro-(+)-S-145-CoA |
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The user's instructions require a thorough and scientifically accurate article structured with specific subsections on NMR Spectroscopy, Mass Spectrometry, IR/Raman Spectroscopy, X-ray Diffraction, and HPLC, complete with detailed research findings and data tables. Without access to peer-reviewed studies or analytical reports containing this specific information for this compound, generating content that meets the required level of detail and accuracy is not possible.
General information on the analytical techniques themselves is readily available, but applying this to this compound without specific experimental results for the compound would amount to speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article.
Advanced Analytical and Biophysical Characterization for Academic Research
Chromatographic Techniques for Purity and Isomeric Analysis
Chiral Chromatography for Enantiomeric Purity
The stereochemistry of a pharmaceutical compound is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is a powerful technique for the separation and quantification of enantiomers, thereby determining the enantiomeric purity of a substance.
For domitroban (B54910) calcium hydrate (B1144303), a chiral High-Performance Liquid Chromatography (HPLC) method would be developed. This involves the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of domitroban, leading to their separation. The choice of CSP is crucial and is often determined through screening of various commercially available chiral columns. Mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. The detector, typically a UV detector, would then quantify the amount of each enantiomer present. The enantiomeric excess (e.e.) is a measure of the purity of the sample and is calculated from the peak areas of the two enantiomers in the chromatogram.
Research Findings:
A hypothetical chiral HPLC analysis of a batch of domitroban calcium hydrate could yield the following results, indicating high enantiomeric purity. The method would be validated for its specificity, linearity, accuracy, and precision.
Table 1: Hypothetical Chiral HPLC Method Parameters and Results for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Results | |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Enantiomeric Excess (e.e.) | >99.5% |
Thermal Analysis Techniques for Material Science Research
Thermal analysis techniques are instrumental in characterizing the solid-state properties of pharmaceutical compounds, including their thermal stability, hydration state, and polymorphism.
Thermogravimetric Analysis (TGA) for Hydration State
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrated compound like this compound, TGA is particularly useful for determining the number of water molecules present in the crystal lattice and the temperature range over which dehydration occurs.
In a typical TGA experiment, a small amount of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting TGA thermogram plots the percentage of weight loss against temperature. The distinct weight loss steps correspond to the loss of water molecules.
Research Findings:
A TGA analysis of this compound would be expected to show a weight loss corresponding to the dehydration of the compound. The percentage of weight loss can be used to calculate the number of water molecules per molecule of domitroban calcium.
Table 2: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 50-120 | 4.5% | Loss of surface and/or lattice water molecules |
| >250 | Significant | Decomposition of the anhydrous compound |
Note: The theoretical weight percentage of water for a specific hydrate would be calculated based on its molecular formula.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For this compound, DSC can provide information on its melting point, heat of fusion, and any polymorphic transitions.
The DSC thermogram of this compound would likely show an endothermic peak corresponding to the dehydration process, which should correlate with the weight loss observed in TGA. Following dehydration, another endothermic peak would indicate the melting of the anhydrous form.
Research Findings:
The DSC curve for this compound would be analyzed to identify key thermal events. The presence of multiple peaks could suggest the existence of different crystalline forms (polymorphs) or solvates.
Table 3: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm 1 | 85 | 105 | 150 | Dehydration |
| Endotherm 2 | 180 | 185 | 80 | Melting of the anhydrous form |
Advanced Microscopy for Morphological Studies (e.g., SEM)
Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM), are crucial for visualizing the surface morphology and particle characteristics of a solid material. SEM provides high-resolution images that reveal details about crystal habit, particle size, and surface texture.
For this compound, SEM analysis would involve coating the sample with a conductive material (e.g., gold) and scanning it with a focused beam of electrons. The interaction of the electrons with the sample surface produces signals that are used to generate an image. This morphological information is important as it can influence bulk properties such as flowability and dissolution rate.
Research Findings:
SEM images of this compound would provide direct visual evidence of its crystalline nature. The images could reveal, for example, whether the particles are needle-shaped, plate-like, or prismatic. This information is valuable for understanding the material's processability and formulation development.
Table 4: Hypothetical SEM Observations for this compound
| Parameter | Observation |
| Crystal Habit | Well-defined prismatic crystals |
| Particle Size Distribution | 10-50 µm |
| Surface Texture | Smooth surfaces with some agglomeration |
| Morphology | Crystalline with no significant amorphous content observed |
Future Directions in Domitroban Calcium Hydrate Research
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of complex pharmaceutical molecules like Domitroban (B54910) traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. The future of pharmaceutical manufacturing is increasingly focused on the principles of green and sustainable chemistry, which aim to design processes that are environmentally benign, cost-effective, and efficient. nih.govmdpi.com Research into the synthesis of Domitroban should pivot towards these methodologies.
Future exploration could focus on:
Catalytic Reactions: Replacing stoichiometric reagents with catalytic amounts of less toxic metals (like nickel or iron) or even metal-free catalysts can drastically reduce waste and improve atom economy. pfizer.com
Green Solvents: Investigating the use of safer, more sustainable solvents such as water, ethanol, or bio-based solvents in key synthetic steps, moving away from traditional chlorinated or aprotic polar solvents. mdpi.comispe.org
Continuous Flow Synthesis: This technique allows for reactions to be run in a continuous stream rather than in large batches, offering better control, improved safety, and reduced waste generation. ispe.org
Biocatalysis: Employing enzymes to perform specific chemical transformations can lead to highly selective reactions under mild conditions, minimizing the need for protecting groups and reducing energy consumption. ispe.org
| Feature | Hypothetical Traditional Route | Proposed Green Synthetic Route |
| Solvent | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, or 2-MeTHF (derived from biomass) |
| Reagents | Stoichiometric use of heavy metal reagents | Catalytic amounts of earth-abundant metals (e.g., iron) or organocatalysts |
| Process Type | Batch processing | Continuous flow synthesis |
| Energy Input | High-temperature reflux steps | Reactions at or near ambient temperature |
| Waste Profile | High E-Factor (Environmental Factor) | Low E-Factor, reduced hazardous waste |
| Atom Economy | Moderate | High |
Investigation of Allosteric Modulation of Thromboxane (B8750289) Receptors
Domitroban acts as a competitive antagonist at the orthosteric site of the thromboxane receptor—the same site where the endogenous ligand, TXA2, binds. benthamdirect.com While effective, this "on/off" switch approach is common to many drugs. A more sophisticated future approach involves the investigation of allosteric modulators. These molecules bind to a topographically distinct site on the G protein-coupled receptor (GPCR), subtly changing the receptor's conformation. acs.orgnih.gov
This research direction offers several potential advantages:
Greater Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, offering a pathway to develop modulators with higher selectivity and fewer off-target effects. acs.org
Fine-Tuning of Receptor Activity: Allosteric modulators can act as Positive Allosteric Modulators (PAMs), which enhance the effect of the endogenous agonist, or Negative Allosteric Modulators (NAMs), which reduce it. nih.gov This allows for a more nuanced "dimmer switch" control of receptor signaling rather than a simple blockade.
Saturability of Effect: The effect of an allosteric modulator is dependent on the presence of the endogenous agonist, which may lead to a ceiling effect and a potentially better safety profile. benthamdirect.com
Future research would involve high-throughput screening of compound libraries to identify novel PAMs or NAMs for the thromboxane receptor, which could be used alongside or as alternatives to orthosteric ligands like Domitroban. nih.gov
| Characteristic | Orthosteric Ligands (e.g., Domitroban) | Allosteric Modulators |
| Binding Site | Binds to the primary, endogenous agonist binding site. | Binds to a distinct, secondary site on the receptor. |
| Mechanism | Directly competes with the endogenous ligand (e.g., TXA2). | Induces a conformational change that modifies the affinity or efficacy of the endogenous ligand. nih.gov |
| Effect | Acts as an agonist, antagonist, or inverse agonist. | Can be positive (PAM), negative (NAM), or neutral; fine-tunes the natural physiological response. acs.org |
| Selectivity | Can be challenging due to conserved binding sites across receptor subtypes. | Potentially higher subtype selectivity due to less conserved allosteric sites. acs.org |
| Therapeutic Potential | "On/Off" switch for receptor activity. | "Dimmer switch" for more precise physiological control. |
Development of Advanced Preclinical Models for Mechanistic Insights
While traditional animal models have been invaluable, they often fail to fully recapitulate human-specific pathophysiology, particularly in the complex environment of the vasculature and thrombosis. The development of advanced, human-relevant preclinical models is a critical future direction for gaining deeper mechanistic insights into the action of compounds like Domitroban.
Organ-on-a-chip technology, specifically "Vessel-Chips" or "Vein-Chips," offers a transformative platform. nih.govtamu.edu These microfluidic devices can be lined with primary human endothelial cells and perfused with human whole blood under physiologically realistic shear stress. emulatebio.comdrugtargetreview.com
Utilizing these models for Domitroban research would enable scientists to:
Observe the effects of Domitroban on thrombus formation in a dynamic, human-specific microenvironment. emulatebio.com
Dissect the compound's impact on the individual components of Virchow's triad (B1167595) (endothelial dysfunction, blood stasis, and hypercoagulability). nih.govtamu.edu
Investigate patient-specific responses by using cells and blood from different patient populations. emulatebio.com
Reduce reliance on animal testing in accordance with the 3Rs (Replace, Reduce, Refine) principles. drugtargetreview.com
| Model Type | Key Features | Advantages for Domitroban Research | Limitations |
| Static Cell Culture | 2D monolayer of cells (e.g., platelets, endothelial cells). | High-throughput screening, basic mechanism. | Lacks physiological flow, no cell-cell interaction complexity. |
| Murine Models (e.g., ApoE-/- mouse) | In vivo system with complex physiology. | Systemic effects, long-term outcomes. | Species differences in coagulation and pharmacology, may not fully mimic human thrombosis. tamu.edu |
| Organ-on-a-Chip (Vessel-Chip) | Microfluidic device with human cells, physiological flow, and tissue-tissue interfaces. nih.gov | High human relevance, real-time imaging, mechanistic dissection of thrombosis. emulatebio.com | Lower throughput than static culture, complexity in long-term studies. |
Deeper Elucidation of Stereochemical Contributions to Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity. nih.govmhmedical.com The two mirror-image forms of a chiral molecule, known as enantiomers, can have vastly different pharmacological and toxicological profiles because biological targets like receptors are themselves chiral. patsnap.comijpsjournal.com
Domitroban is a specific stereoisomer, designated as (+)-(5Z)-7-[(1R,2S,3S,4S)-...]. nih.govdrugfuture.com This indicates that its biological activity is highly dependent on this precise spatial configuration. A crucial area for future research is the synthesis and biological evaluation of Domitroban's other stereoisomers. This would involve preparing its enantiomer (the (1S,2R,3R,4R) form) and its various diastereomers (isomers with different configurations at some, but not all, of the chiral centers).
This research would:
Confirm that the currently used isomer is the "eutomer" (the more active isomer).
Quantify the stereoselectivity of the thromboxane receptor.
Provide invaluable data for refining computational models of the Domitroban-receptor binding interaction.
Ensure that the therapeutic activity is maximized while potential off-target effects from less active or inactive isomers ("distomers") are eliminated. researchgate.net
| Stereoisomer of Domitroban (Hypothetical) | Configuration | Expected Receptor Binding Affinity (Ki) | Rationale |
| Domitroban (Eutomer) | (1R, 2S, 3S, 4S) | Low nM | The biologically active form, optimized for receptor fit. |
| Enantiomer | (1S, 2R, 3R, 4R) | High nM to µM | Mirror-image may not fit the chiral binding pocket of the receptor effectively. nih.gov |
| Diastereomer A | e.g., (1S, 2S, 3S, 4S) | Intermediate to High nM | Altering one chiral center may disrupt a key binding interaction but not all of them. |
| Diastereomer B | e.g., (1R, 2R, 3S, 4S) | High nM to µM | Altering a different chiral center may have a more profound negative impact on binding. |
Computational Drug Design and Optimization Based on SAR Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. drugdesign.org Future research on Domitroban should leverage modern computational tools to build upon existing SAR data and guide the design of next-generation thromboxane receptor antagonists.
This can be achieved through:
Molecular Docking and Simulation: Creating a high-fidelity 3D model of Domitroban within the thromboxane receptor's binding site. This model can be used to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its antagonist activity.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in Domitroban that are necessary for binding. This pharmacophore can then be used to virtually screen large compound libraries for new and structurally diverse molecules with the potential for similar activity.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of Domitroban and its analogs with their antagonist potency. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
These in silico approaches can accelerate the optimization process, allowing researchers to rationally design modifications to the Domitroban scaffold to improve properties like potency, selectivity, and metabolic stability. mdpi.com
| Structural Modification to Domitroban Scaffold (Hypothetical) | Rationale for Modification | Predicted Outcome from Computational Model |
| Replace Phenylsulfonyl Group | Explore necessity of this group for activity; improve solubility. | Reduced binding affinity, suggesting the sulfonyl is a key hydrogen bond acceptor. |
| Extend Heptenoic Acid Chain | Probe the depth of the hydrophobic binding pocket. | Increased van der Waals interactions, leading to higher predicted potency. |
| Modify Bicyclo[2.2.1]heptane Ring | Alter rigidity and orientation of the side chains. | Disruption of optimal geometry for receptor fit, leading to lower activity. |
| Add Polar Group to Phenyl Ring | Enhance solubility and potential for new receptor interactions. | Maintained or slightly improved binding affinity with better predicted pharmacokinetic properties. |
Integration with Systems Biology Approaches for Network-Level Understanding
Traditional pharmacology often follows a reductionist approach, focusing on a single drug-target interaction. Systems biology, in contrast, seeks to understand how a drug perturbs complex biological networks. ucl.ac.uk Applying a systems-level perspective to Domitroban research could uncover a wealth of new information beyond its direct effect on the thromboxane receptor.
Future studies should integrate various "omics" technologies:
Transcriptomics: Analyzing how Domitroban treatment alters the gene expression profile in relevant cells (e.g., platelets, endothelial cells) to understand the downstream consequences of receptor blockade.
Proteomics: Quantifying changes in the cellular proteome after Domitroban exposure to identify affected signaling pathways and potential off-target effects.
Metabolomics: Measuring changes in small-molecule metabolites to gain a functional readout of the cellular state and identify metabolic pathways impacted by thromboxane inhibition.
By integrating these large datasets, researchers can construct network models of Domitroban's action, providing a holistic view of its impact on cardiovascular biology. nih.govvascular-proteomics.com This approach could reveal novel biomarkers, predict unexpected drug interactions, and identify new therapeutic indications. nih.gov
| 'Omics' Technology | Information Provided | Application in Domitroban Research |
| Genomics | DNA sequence and structure. | Identify genetic variants in the thromboxane receptor that may influence patient response to Domitroban. |
| Transcriptomics | Global gene expression (mRNA levels). | Reveal downstream signaling pathways and compensatory mechanisms activated or repressed by Domitroban. |
| Proteomics | Global protein expression and post-translational modifications. | Identify changes in protein networks related to coagulation, inflammation, and vascular function. |
| Metabolomics | Profile of small-molecule metabolites. | Provide a functional readout of the cellular state and identify shifts in metabolic pathways (e.g., arachidonic acid cascade). |
| Lipidomics | Comprehensive analysis of lipids. | Specifically track changes in the eicosanoid family and other lipids involved in thrombosis and inflammation. nih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Domitroban calcium hydrate, and how are they methodologically characterized?
- Answer : this compound (C₂₀H₂₇NO₄S·Ca·xH₂O) is characterized by its molecular weight (377.5 g/mol for the anhydrous form), density (1.26 g/cm³), and thermal stability (boiling point: 563.4°C at 760 mmHg) . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the bicyclo[2.2.1]heptane structure and sulfonamide linkage.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially given its impurity threshold of ≤1% (analogous to calcium iodide hydrate standards) .
- Thermogravimetric Analysis (TGA) : To quantify the hydrate water content.
- Elemental Analysis (EA) : To validate stoichiometry.
- Mass Spectrometry (MS) : For molecular ion verification.
- Reference experimental protocols from peer-reviewed journals to ensure reproducibility .
Q. How can researchers synthesize this compound with high reproducibility?
- Answer : Synthesis involves:
- Step 1 : Formation of the (+)-(Z)-7-((1R,2S,3S,4S)-3-benzenesulfonamido-2-norbornyl)-5-heptenoic acid intermediate via sulfonylation of the bicyclic amine precursor.
- Step 2 : Calcium complexation under controlled pH (e.g., using calcium chloride dihydrate as a calcium source) .
- Step 3 : Hydrate formation via crystallization in aqueous ethanol.
- Critical Considerations :
- Use anhydrous conditions to avoid unintended hydration.
- Validate intermediate purity at each step using thin-layer chromatography (TLC) or HPLC.
- Document detailed synthetic procedures, including solvent ratios and reaction times, following guidelines for experimental reproducibility .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the pharmacological activity of this compound in vitro?
- Answer :
- Cell-Based Assays : Use immortalized cell lines (e.g., HEK-293) to evaluate receptor-binding affinity. Optimize cell density and incubation time to avoid cytotoxicity.
- Biofilm Inhibition Studies : Adapt methodologies from calcium-silicate-hydrate (C-S-H) research, such as 96-well plate biofilm assays with alamarBlue® for metabolic activity quantification .
- Dosage Optimization : Perform dose-response curves (0.125%–1% w/v) with triplicate measurements.
- Statistical Validation : Apply one-way ANOVA with Tukey’s post hoc test (p < 0.05) to confirm significance .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Answer : Discrepancies often arise from variations in:
- Solvent Systems : Test solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM) under controlled temperature (25°C ± 1°C).
- pH Stability : Use buffered solutions (pH 4–9) to assess hydrolytic degradation via UV-Vis spectrophotometry .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- Cross-reference data with standardized databases (e.g., PubChem) and ensure compliance with ICH guidelines for pharmaceutical hydrates .
Q. What advanced techniques are suitable for probing the hydrate’s interaction with biological membranes?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with lipid bilayers.
- Cryo-Electron Microscopy (Cryo-EM) : Visualize membrane disruption at nanoscale resolution.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of membrane interactions.
- Methodological Note : Include negative controls (e.g., calcium chloride hydrate) to distinguish nonspecific effects .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?
- Answer :
- Sample Preparation : Simulate environmental conditions (e.g., aqueous photolysis under UV light).
- Analytical Workflow :
Extraction : Solid-phase extraction (SPE) for byproduct isolation.
Identification : GC-MS or HPLC-QTOF for non-targeted screening.
Toxicity Assessment : Use microbial viability assays (e.g., Pseudomonas aeruginosa biofilm models) .
- Data Interpretation : Compare results with regulatory thresholds (e.g., EPA guidelines) and publish full datasets in supplementary materials .
Q. What strategies are effective for reconciling conflicting results in Domitroban’s pharmacokinetic studies?
- Answer :
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines.
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption differences.
- Experimental Replication : Standardize protocols (e.g., dosing intervals, animal models) and disclose all variables (e.g., hydrate lot number, storage conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
